
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one is a chiral compound with a unique structure that includes a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Introduction of the Heptan-2-one Moiety: This step often involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the heptan-2-one structure.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (6S) enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom, to form various ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptan-2-one: The enantiomer of the compound, which may have different biological activities and properties.
6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptan-2-one: The racemic mixture containing both (6S) and (6R) enantiomers.
6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptanal: A structurally similar compound with an aldehyde group instead of a ketone.
Uniqueness
The (6S) enantiomer of 6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptan-2-one is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. This makes it particularly valuable in applications where enantioselectivity is crucial, such as in pharmaceuticals and agrochemicals.
Properties
CAS No. |
220775-18-8 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one |
InChI |
InChI=1S/C13H24O3/c1-11(6-5-7-12(2)14)10-16-13-8-3-4-9-15-13/h11,13H,3-10H2,1-2H3/t11-,13?/m0/s1 |
InChI Key |
QATYWYWXGPNTNI-AMGKYWFPSA-N |
Isomeric SMILES |
C[C@@H](CCCC(=O)C)COC1CCCCO1 |
Canonical SMILES |
CC(CCCC(=O)C)COC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B8720412.png)
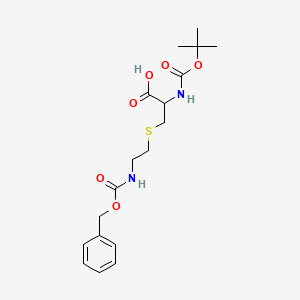
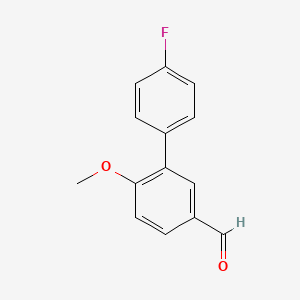
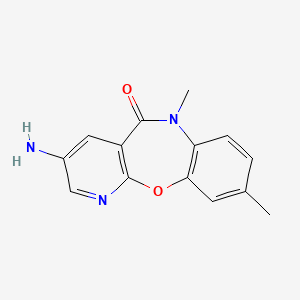
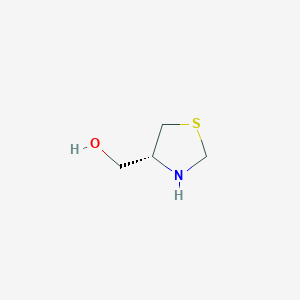
![2-(7-Oxabicyclo[2.2.1]hept-2-yl)propan-2-ol](/img/structure/B8720453.png)
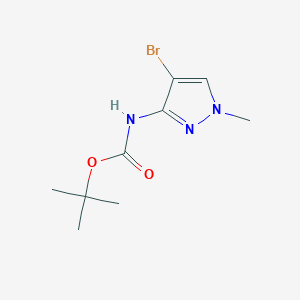
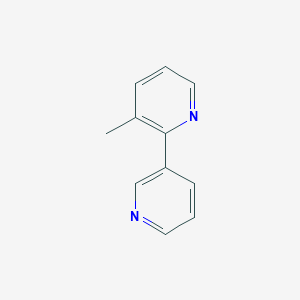
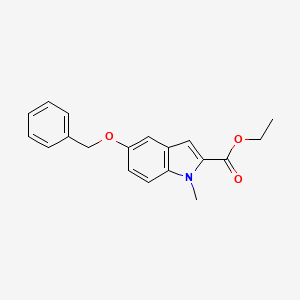
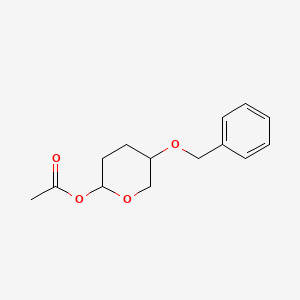
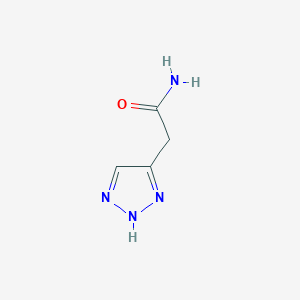

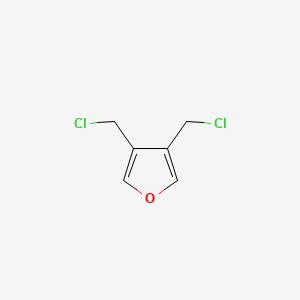
![1-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropan-1-amine](/img/structure/B8720501.png)
